hA3AR agonist 1
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Overview
Description
hA3AR agonist 1 is a potent human A3 adenosine receptor agonist with a Ki value of 2.40 nM . This compound is known for its high affinity and selectivity towards the A3 adenosine receptor, making it a valuable tool in scientific research, particularly in the fields of pharmacology and medicinal chemistry .
Preparation Methods
The synthesis of hA3AR agonist 1 involves several steps, including the modification of adenosine analogues. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
hA3AR agonist 1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
hA3AR agonist 1 has a wide range of scientific research applications, including:
Mechanism of Action
hA3AR agonist 1 exerts its effects by binding to the A3 adenosine receptor, a G protein-coupled receptor. This binding activates intracellular signaling pathways, leading to various physiological responses. The molecular targets and pathways involved include the inhibition of adenylate cyclase, modulation of ion channels, and activation of mitogen-activated protein kinases .
Comparison with Similar Compounds
hA3AR agonist 1 is unique due to its high affinity and selectivity for the A3 adenosine receptor. Similar compounds include:
N6-(3-iodobenzyl)adenosine-5’-N-methyluronamide (IB-MECA): Another A3 adenosine receptor agonist with similar properties.
2-chloro-N6-(3-iodobenzyl)adenosine-5’-N-methyluronamide (Cl-IB-MECA): Known for its high selectivity towards the A3 adenosine receptor.
These compounds share structural similarities but differ in their specific functional groups and binding affinities, highlighting the uniqueness of this compound .
Properties
Molecular Formula |
C10H14N6OS |
---|---|
Molecular Weight |
266.33 g/mol |
IUPAC Name |
(2R,3R,4S)-4-amino-2-[6-(methylamino)purin-9-yl]thiolan-3-ol |
InChI |
InChI=1S/C10H14N6OS/c1-12-8-6-9(14-3-13-8)16(4-15-6)10-7(17)5(11)2-18-10/h3-5,7,10,17H,2,11H2,1H3,(H,12,13,14)/t5-,7-,10-/m1/s1 |
InChI Key |
MEYWNRDHEXYZIX-VISXPRAWSA-N |
Isomeric SMILES |
CNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H](CS3)N)O |
Canonical SMILES |
CNC1=C2C(=NC=N1)N(C=N2)C3C(C(CS3)N)O |
Origin of Product |
United States |
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